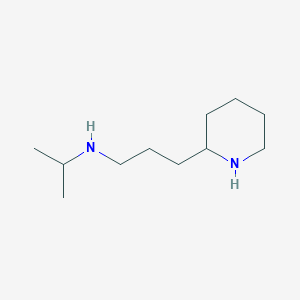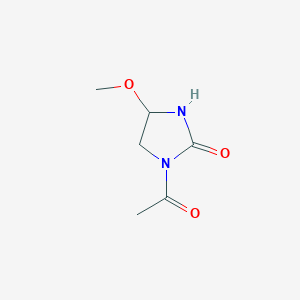
1-Acetyl-4-methoxyimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-methoxyimidazolidin-2-one is a heterocyclic organic compound with a five-membered ring structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
The synthesis of 1-Acetyl-4-methoxyimidazolidin-2-one can be achieved through several routes. One common method involves the reaction of 4-methoxyimidazolidin-2-one with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete acetylation. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Acetyl-4-methoxyimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups replace the methoxy or acetyl groups. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while reduction could produce imidazolidinone alcohols.
Scientific Research Applications
1-Acetyl-4-methoxyimidazolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism by which 1-Acetyl-4-methoxyimidazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-Acetyl-4-methoxyimidazolidin-2-one can be compared with other similar compounds such as:
Imidazolidin-2-one: Lacks the acetyl and methoxy groups, resulting in different chemical properties and reactivity.
4-Methoxyimidazolidin-2-one: Similar structure but without the acetyl group, leading to variations in its chemical behavior and applications.
1-Acetylimidazolidin-2-one: Lacks the methoxy group, which affects its solubility and reactivity.
Properties
Molecular Formula |
C6H10N2O3 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1-acetyl-4-methoxyimidazolidin-2-one |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)8-3-5(11-2)7-6(8)10/h5H,3H2,1-2H3,(H,7,10) |
InChI Key |
SGTUUGOLBDNFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(NC1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



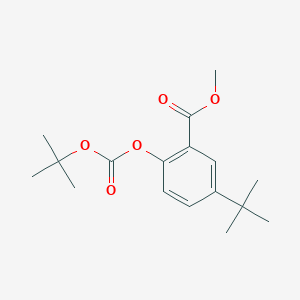
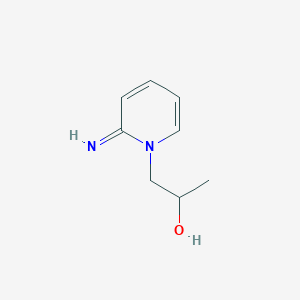
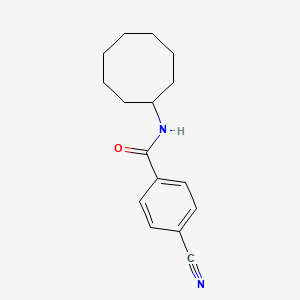
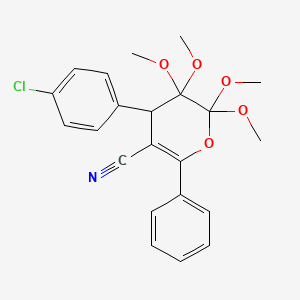

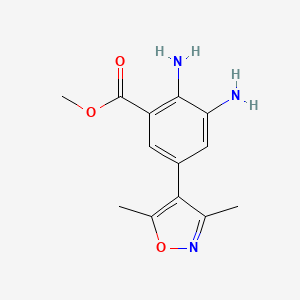
![1-{(4-Methylphenyl)[4-(1H-pyrrol-1-yl)phenyl]methyl}-1H-imidazole](/img/structure/B13968571.png)

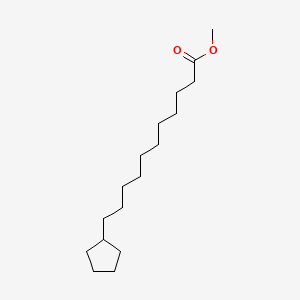
![6-Cyclopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13968589.png)


